

N-Boc norketamine chemical structure and properties

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Compound of Interest		
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An In-depth Technical Guide to N-Boc Norketamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **N-Boc norketamine**, a key synthetic intermediate and analytical reference standard in the field of arylcyclohexylamine chemistry. It details its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

N-Boc norketamine, formally known as tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate, is a derivative of norketamine where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection strategy is crucial in the synthesis of more complex molecules, such as hydroxynorketamine, by preventing unwanted side reactions involving the amine group.[2] **N-Boc norketamine** is classified as an arylcyclohexylamine and is primarily used for research and forensic applications.[3][4][5]

Chemical Identifiers:

• Formal Name: N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester[3][6]



• Systematic Name: tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate[1]

• CAS Number: 2177263-88-4[3][7]

• Molecular Formula: C₁₇H₂₂ClNO₃[3][7]

• SMILES: O=C1CCCCC1(C2=C(CI)C=CC=C2)NC(OC(C)(C)C)=O[3]

Physicochemical and Pharmacokinetic Properties

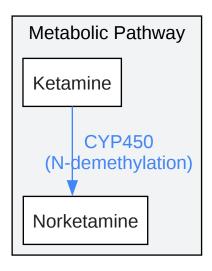
N-Boc norketamine is a crystalline solid at room temperature.[3][6] Its properties are summarized in the table below.

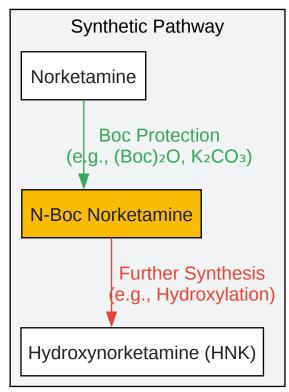
Property	Value	Reference
Molecular Weight	323.8 g/mol	[3]
Exact Mass	323.128815 u	[7]
Appearance	Crystalline Solid	[3][6]
Density	1.2 ± 0.1 g/cm ³	[7]
Boiling Point	462.8 ± 45.0 °C at 760 mmHg	[7]
Flash Point	233.7 ± 28.7 °C	[7]
LogP	3.70	[7]
Vapor Pressure	0.0 ± 1.1 mmHg at 25°C	[7]
Index of Refraction	1.548	[7]
Solubility	DMF: 10 mg/mLDMSO: 1 mg/mLMethanol: 1 mg/mLDMF:PBS (pH 7.2) (1:7): 0.12 mg/mL	[3]
Storage Conditions	-20°C	[3][8]
Stability	≥ 5 years	[3]



Metabolic and Synthetic Pathways

N-Boc norketamine is not a metabolite itself but rather a synthetic derivative of norketamine. Norketamine is the primary N-demethylated metabolite of ketamine, a reaction catalyzed mainly by cytochrome P450 enzymes in the liver.[9] The Boc-protected form serves as a crucial intermediate in the stereospecific synthesis of other derivatives, most notably (2R,6R)- and (2S,6S)-hydroxynorketamine (HNK), which are being investigated for their antidepressant properties.[2][9]







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Metabolic conversion of ketamine and subsequent synthetic use of norketamine.

Experimental Protocols

This protocol is adapted from methodologies described for the Boc-protection of norketamine as a step towards synthesizing hydroxynorketamine.[2]

Objective: To protect the primary amine of norketamine with a tert-butyloxycarbonyl (Boc) group.

Materials:

- (S)- or (R)-Norketamine
- Di-tert-butyl-dicarbonate ((Boc)₂O)
- Potassium carbonate (K₂CO₃)
- Toluene
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- To a solution of norketamine in toluene, add potassium carbonate.
- Add di-tert-butyl-dicarbonate to the mixture.
- Heat the reaction mixture to 80°C under an inert atmosphere.
- Stir the mixture at this temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

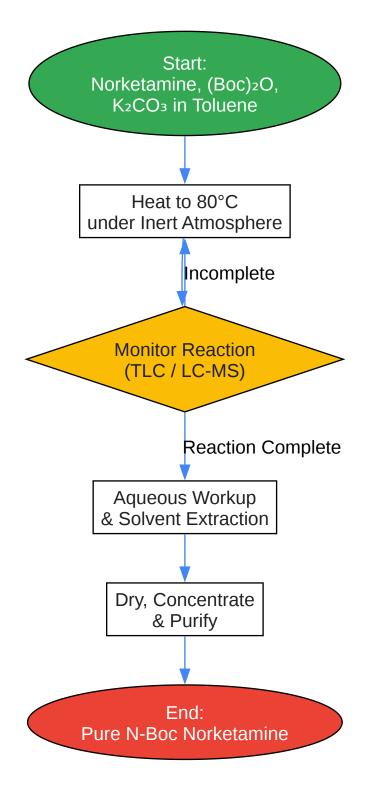






- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup to remove inorganic salts.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-Boc norketamine**.
- Purify the crude product using column chromatography if necessary.





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General workflow for the synthesis of **N-Boc norketamine**.

This protocol outlines a general method for the analysis of **N-Boc norketamine** based on High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC- **BENCH**

TOF).[1]

Objective: To identify and quantify **N-Boc norketamine** in a sample.

Instrumentation & Reagents:

HPLC System: Agilent 1260 Infinity or equivalent, with binary pump.

• Mass Spectrometer: Agilent 6230B TOF or equivalent, with Dual AJS ESI source.

• Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 μm.

Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water.

Mobile Phase B: 0.1% formic acid in methanol.

• Sample Solvent: Methanol or a compatible solvent.

Procedure:

 Sample Preparation: Dissolve the N-Boc norketamine reference standard or sample in the sample solvent to a known concentration.

• Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 1 μL

 Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and finally to 100% B over 5 min. Hold for 1 min before re-equilibrating at 5% B.

Mass Spectrometry Conditions (Positive Ion Scan Mode):

Ionization Source: Dual AJS ESI

Scan Range: m/z 82 to 1000 amu

Drying Gas (N₂): 6 L/min at 325 °C







Sheath Gas: 8 L/min at 325 °C

Nebulizer: 25 psig

Vcap: 4000 V

Fragmentor: 175 V

• Data Analysis: Identify **N-Boc norketamine** by its retention time and the accurate mass of its protonated molecule [M+H]⁺. Quantify using a calibration curve if required.

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